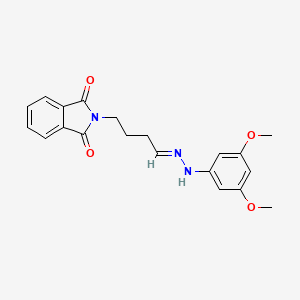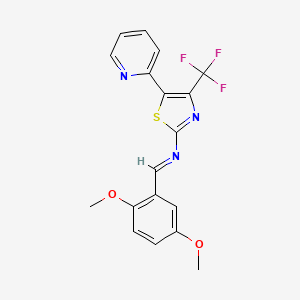![molecular formula C20H28N2O B6022726 N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide](/img/structure/B6022726.png)
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide, also known as CPP-109, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, GABA, which is an inhibitory neurotransmitter that plays a critical role in the central nervous system.
作用機序
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide works by inhibiting the activity of GABA transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in the levels of GABA, which in turn can produce a calming effect on the brain and reduce the symptoms of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase the levels of GABA in the brain, which can produce a calming effect and reduce the symptoms of addiction and other psychiatric disorders. This compound has also been shown to have anxiolytic and anticonvulsant effects.
実験室実験の利点と制限
One advantage of using N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide in lab experiments is that it has a well-defined mechanism of action and a known pharmacological profile. This makes it easier to design experiments and interpret the results. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain and is relatively expensive.
将来の方向性
There are a number of potential future directions for research on N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide. One area of research could focus on developing new derivatives of this compound that have improved pharmacological properties. Another area of research could focus on investigating the potential therapeutic applications of this compound in the treatment of other psychiatric disorders, such as anxiety and depression. Additionally, research could be conducted to investigate the long-term effects of this compound on the brain and its potential for addiction.
合成法
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide is synthesized by the reaction of 1-cyclopentene-1-carboxylic acid with 1-(3-phenylpropyl)piperidine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography.
科学的研究の応用
N-[1-(3-phenylpropyl)-3-piperidinyl]-1-cyclopentene-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and other psychiatric disorders. Studies have shown that this compound can effectively inhibit the activity of the enzyme, GABA transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in the levels of GABA, which in turn can produce a calming effect on the brain and reduce the symptoms of addiction and other psychiatric disorders.
特性
IUPAC Name |
N-[1-(3-phenylpropyl)piperidin-3-yl]cyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c23-20(18-11-4-5-12-18)21-19-13-7-15-22(16-19)14-6-10-17-8-2-1-3-9-17/h1-3,8-9,11,19H,4-7,10,12-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPNXNXEKGKAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)NC2CCCN(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B6022650.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6022658.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B6022668.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine](/img/structure/B6022669.png)

![ethyl 4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)butanoate](/img/structure/B6022682.png)

![N-[(3-acetyl-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B6022701.png)

![2-[(3,4-diethoxyphenyl)acetyl]-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6022720.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6022732.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B6022742.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6022746.png)
![N-(2-ethylphenyl)-2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6022748.png)